Cas no 616224-79-4 (6-amino-2,3-dimethylbenzene-1-sulfonamide)

6-Amino-2,3-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its amino and dimethyl functional groups on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its structural features, including the electron-donating amino group and sterically influenced dimethyl substitution, enhance its reactivity in electrophilic aromatic substitution and coupling reactions. The sulfonamide moiety further contributes to its versatility in medicinal chemistry, often serving as a key pharmacophore. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in synthetic applications. Its well-defined molecular structure ensures consistent performance in targeted chemical transformations.
6-amino-2,3-dimethylbenzene-1-sulfonamide structure
616224-79-4 structure
Product Name:6-amino-2,3-dimethylbenzene-1-sulfonamide
CAS No:616224-79-4
MF:C8H12N2O2S
MW:200.258080482483
MDL:MFCD11621527
CID:1022952
PubChem ID:23068976
Update Time:2025-06-14

6-amino-2,3-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 6-amino-2,3-dimethyl- (9CI)
    • 6-amino-2,3-dimethylbenzenesulfonamide
    • 6-amino-2,3-dimethylbenzene-1-sulfonamide
    • SCHEMBL4486401
    • EN300-272089
    • DTXSID50630199
    • 616224-79-4
    • Benzenesulfonamide, 6-amino-2,3-dimethyl-
    • DB-274219
    • MDL: MFCD11621527
    • Inchi: 1S/C8H12N2O2S/c1-5-3-4-7(9)8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)
    • InChI Key: GAOPEHVMWYPKND-UHFFFAOYSA-N
    • SMILES: S(C1C(=CC=C(C)C=1C)N)(N)(=O)=O

Computed Properties

  • Exact Mass: 200.06194880g/mol
  • Monoisotopic Mass: 200.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 94.6Ų

6-amino-2,3-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 6-amino-2,3-dimethylbenzene-1-sulfonamide

Comprehensive Overview of 6-amino-2,3-dimethylbenzene-1-sulfonamide (CAS No. 616224-79-4): Properties, Applications, and Industry Insights

6-amino-2,3-dimethylbenzene-1-sulfonamide (CAS No. 616224-79-4) is a specialized sulfonamide derivative with a unique molecular structure featuring an amino group and dimethyl substituents on the benzene ring. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The sulfonamide functional group is known for its versatility in drug design, particularly in antimicrobial and enzyme inhibition applications.

In recent years, the demand for high-purity sulfonamide compounds like 6-amino-2,3-dimethylbenzene-1-sulfonamide has surged, driven by advancements in targeted drug discovery and green chemistry initiatives. Researchers are particularly interested in its potential role as a building block for heterocyclic synthesis, with studies exploring its utility in creating novel antioxidant and anti-inflammatory agents. The compound's structure-activity relationship (SAR) is frequently discussed in medicinal chemistry forums, especially regarding molecular modifications for enhanced bioavailability.

The synthesis of CAS 616224-79-4 typically involves multi-step organic reactions, with emphasis on regioselective amination and sulfonylation protocols. Current optimization trends focus on catalyst-assisted methods and solvent-free conditions, aligning with the pharmaceutical industry's push toward sustainable manufacturing. Analytical characterization often employs HPLC-MS and NMR spectroscopy to verify the compound's chemical purity and structural integrity.

From a commercial perspective, 6-amino-2,3-dimethylbenzene-1-sulfonamide is classified as a fine chemical with niche applications. Suppliers frequently highlight its batch-to-batch consistency and regulatory compliance (including REACH certification) as key quality parameters. The compound's storage stability under controlled conditions (typically 2-8°C in amber glass) is another critical consideration for industrial users.

Emerging research directions explore the compound's potential in material science, particularly as a precursor for functionalized polymers with specific electronic properties. Some studies investigate its coordination chemistry with transition metals for catalytic applications. These diverse applications position CAS 616224-79-4 as a versatile chemical entity bridging multiple scientific disciplines.

Quality control protocols for 6-amino-2,3-dimethylbenzene-1-sulfonamide emphasize impurity profiling, with particular attention to isomeric contaminants and residual solvents. Advanced techniques like chiral HPLC are employed when enantiomeric purity is required for specific applications. The compound's physicochemical properties (including solubility in polar aprotic solvents and thermal stability) are well-documented in technical literature.

In regulatory contexts, proper handling procedures and material safety data for 616224-79-4 follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, researchers are advised to implement engineering controls when handling powdered forms to prevent particulate exposure. The compound's environmental fate and biodegradation pathways are subjects of ongoing ecological impact assessments.

The global market for specialty sulfonamides like 6-amino-2,3-dimethylbenzene-1-sulfonamide shows steady growth, with Asia-Pacific regions emerging as key manufacturing hubs. Industry reports analyze supply chain dynamics and technological advancements in production scale-up. Patent landscapes reveal increasing innovation around derivative compounds and formulation technologies incorporating this chemical entity.

Academic interest continues to explore the mechanistic pathways of CAS 616224-79-4 in biological systems, particularly its metabolic transformations and potential pharmacophore features. Collaborative studies between computational chemists and synthetic laboratories employ molecular docking simulations to predict the compound's binding affinities with various biological targets.

Future perspectives suggest expanding applications of 6-amino-2,3-dimethylbenzene-1-sulfonamide in diagnostic reagent development and bioconjugation chemistry. The compound's structural modularity makes it attractive for combinatorial chemistry approaches in drug discovery pipelines. Continuous improvements in synthetic methodologies aim to enhance atom economy and reduce process waste in its production.

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